Morpholine Oxygen Drives a ~10-Fold Reduction in logP Versus the Pyrrolidine Analog
The morpholine ring in 4-(Morpholin-4-yl)benzamide introduces an ether oxygen that dramatically reduces lipophilicity compared to the saturated pyrrolidine analog. The target compound has a computed XLogP3 of 0.2 [1], while the directly comparable 4-(pyrrolidin-1-yl)benzamide, bearing a CH₂ in place of the morpholine oxygen, exhibits a logP of 2.15 . This represents an approximate 10-fold reduction in computed logP. Notably, the 4-(piperidin-1-yl)benzamide analog displays intermediate logP values of 0.95–1.56 . The morpholine oxygen also increases the H-bond acceptor count from 2 to 3, improving aqueous solubility and providing an additional interaction site for target binding.
| Evidence Dimension | Computed lipophilicity (logP) |
|---|---|
| Target Compound Data | XLogP3 = 0.2; H-bond acceptors = 3; tPSA = 55.6 Ų |
| Comparator Or Baseline | 4-(Pyrrolidin-1-yl)benzamide: LogP = 2.15; H-bond acceptors = 2; tPSA ~46.3 Ų. 4-(Piperidin-1-yl)benzamide: LogP = 0.95–1.56. |
| Quantified Difference | ∼10-fold reduction in logP (0.2 vs. 2.15) vs. pyrrolidine analog |
| Conditions | PubChem XLogP3 computational prediction; Chemsrc reported experimental/predicted LogP |
Why This Matters
A 10-fold reduction in logP directly translates to significantly higher aqueous solubility, which is critical for achieving measurable concentrations in biochemical and cell-based assays, reducing non-specific binding artifacts, and improving pharmacokinetic profiles in downstream development.
- [1] PubChem. 4-(Morpholin-4-yl)benzamide. XLogP3 = 0.2; H-bond acceptor count = 3; tPSA = 55.6 Ų. View Source
